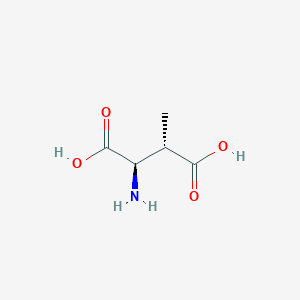

(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. For example, the use of chiral amines or amino alcohols as starting materials can lead to the desired stereoisomer through a series of protection, alkylation, and deprotection steps.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of keto acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Chemical Formula : C₅H₉NO₄

- Molecular Weight : 145.13 g/mol

- Functional Groups : Amino group (-NH₂), carboxylic acid groups (-COOH)

Pharmaceutical Development

(2R,3S)-2-Amino-3-methylsuccinic acid has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activities. Research indicates that it can act as an inhibitor for specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications in metabolic disorders.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibits the activity of citrate synthase and isocitrate dehydrogenase, enzymes critical to the tricarboxylic acid cycle. This inhibition can lead to altered metabolic profiles in conditions such as isovaleric acidaemia, where abnormal metabolites accumulate due to enzymatic dysfunction .

Biochemical Research

As a biochemical reagent, this compound serves as a model compound for studying metabolic processes. Its structural similarity to naturally occurring amino acids allows researchers to explore its interactions with various biological targets.

Application in Metabolic Studies

Research has shown that this compound participates in the synthesis of methylated tricarboxylic acid cycle metabolites. These metabolites have been linked to various metabolic disorders and provide insights into enzyme function and regulation .

Gene Regulation

Recent studies suggest that this compound may play a role in gene transcription regulation. Its involvement in signaling pathways could have implications for understanding gene expression mechanisms in response to metabolic changes .

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Aminoethanesulfonic Acid | Amino Acid | Antioxidant, neuroprotective | Simple structure, widely studied |

| 3-Aminopropanesulfonic Acid | Amino Acid | Buffering agent | Longer carbon chain |

| 5-Aminolevulinic Acid | Porphyrin Precursor | Antitumor activity | Involved in heme synthesis |

| (2S,4R)-4-Amino-N-(1-carboxyethyl)proline | Amino Acid Derivative | Antimicrobial | Contains an additional carboxylic group |

This table illustrates how this compound's bicyclic structure and specific functional groups contribute to its distinct biological properties compared to other amino acids.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aspartic Acid: A proteinogenic amino acid with a similar structure but lacking the additional methyl group.

Glutamic Acid: Another proteinogenic amino acid with a similar backbone but different side chain.

(2S,3R)-2-amino-3-methylbutanedioic acid: The enantiomer of (2R,3S)-2-AMINO-3-METHYLSUCCINIC ACID.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its additional methyl group and specific configuration make it a valuable compound for studying stereochemical effects in biochemical processes and for use in asymmetric synthesis.

Eigenschaften

IUPAC Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121570-10-3 | |

| Record name | 3-Methyl-D-aspartic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methyl-D-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.